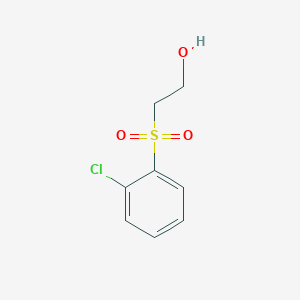![molecular formula C26H26N4 B2392806 4-(4-Methylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline CAS No. 361160-54-5](/img/structure/B2392806.png)
4-(4-Methylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure, which makes it a promising candidate for use in a variety of research fields. In
科学的研究の応用
Implications in Medicinal Chemistry
Quinazoline derivatives have been widely explored for their biological activities and potential as medicinal agents. The quinazoline nucleus, with its stability and versatility, allows for the creation of numerous bioactive moieties. Among these, the synthesis of novel 2-methyl-3-(1’3’4-thiadiazole-2- yl)-4-(3H) quinazolinones has shown promising antibacterial activity against common pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. These developments underscore the critical role quinazoline derivatives play in addressing antibiotic resistance, a major challenge in the field of medicinal chemistry (Tiwary et al., 2016).
Anti-cancer Applications
Quinazoline derivatives have been identified as potent anti-cancer agents, particularly in the context of colorectal cancer. These compounds operate by inhibiting the growth of cancer cells through the modulation of specific genes and proteins involved in cancer progression, such as receptor tyrosine kinases and apoptotic proteins. This indicates that quinazoline derivatives hold significant promise in the development of new anti-colorectal cancer agents with favorable pharmacokinetic profiles (Moorthy et al., 2023).
Applications in Optoelectronics
Beyond their medicinal applications, quinazoline derivatives have also found use in the field of optoelectronics. Research has highlighted the incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems, showcasing their value in the creation of novel optoelectronic materials. These materials have applications in organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs, as well as nonlinear optical materials and colorimetric pH sensors. This diverse utility underscores the broad applicability of quinazoline derivatives beyond the pharmaceutical domain (Lipunova et al., 2018).
特性
IUPAC Name |
4-(4-methylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4/c1-19-11-13-21(14-12-19)25-22-8-4-5-9-23(22)27-26(28-25)30-17-15-29(16-18-30)24-10-6-3-7-20(24)2/h3-14H,15-18H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFCPWPAWALIJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)N4CCN(CC4)C5=CC=CC=C5C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

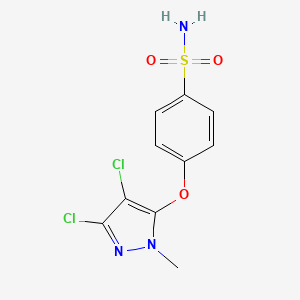
![4-(4-fluorobenzoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide](/img/structure/B2392725.png)
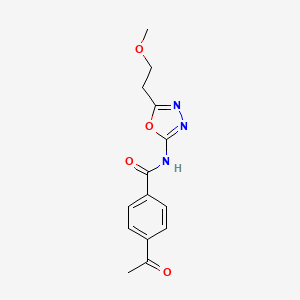
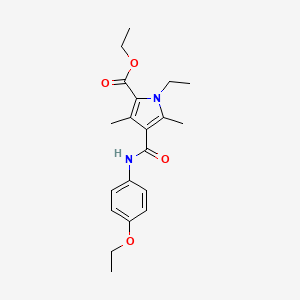
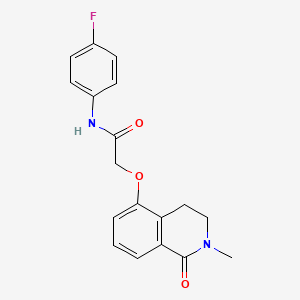
![Ethyl 2-[[3-(azepan-1-ylsulfonyl)-4-methylbenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2392732.png)
![3-Chloro-2-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2392734.png)
![4-chloro-1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2392735.png)
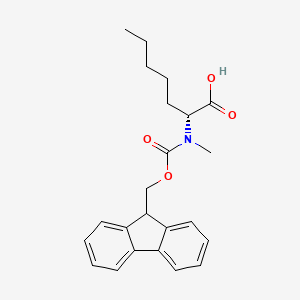
![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopentylmethanone](/img/structure/B2392737.png)



